molecular formula C63H101IN2 B1147977 Cy7 DiC18 CAS No. 100068-60-8

Cy7 DiC18

Cat. No. B1147977
CAS RN: 100068-60-8
M. Wt: 1013.41
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Cy7 DiC18 is a fluorescent dye used in a variety of scientific research applications. It is a rhodamine-based dye that has been modified to be more photostable and to have a better signal-to-noise ratio. The dye has been found to have a number of advantages over other dyes, such as a higher quantum yield, a better signal-to-noise ratio, and a longer fluorescence lifetime. The dye is used in a variety of applications, including flow cytometry, immunofluorescence, confocal microscopy, and imaging.

Scientific Research Applications

  • Enhanced Photothermal Therapy and Tumor Starvation : Cy7 has been applied in cell imaging and tumor phototherapy due to its photophysical properties and biocompatibility. A study developed a new strategy using Cy7 conjugated with glucose oxidase (Cy-GOx) to improve its antioxidant capacity, thus enhancing photothermal therapy and tumor starvation therapy (Zou et al., 2022).

  • Biochemical Processes in Freshwater Systems : Cy7 was used in a study of diurnal variations in photosynthesis and respiration activity in a freshwater dam reservoir, indicating its utility in environmental and ecological research (Trojanowska et al., 2008).

  • Activation in Mixed Micelles : A study on protein kinase C used mixed micelles containing diacylglycerols (such as diC18:1) and phosphatidylserine, demonstrating Cy7's role in biochemistry and molecular biology research (Hannun et al., 1985).

  • Water Permeability and Mechanical Strength Studies : Cy7 was part of a study examining the water permeability and mechanical strength of lipid bilayers, indicating its importance in biophysical research (Olbrich et al., 2000).

  • Nitroreductase Imaging in Tumors : A specific application of Cy7 was in developing a near-infrared fluorescence-enhanced probe for in vivo nitroreductase imaging. This application is crucial for tumor diagnosis and understanding hypoxia within tumors (Li et al., 2015).

  • Six-Color Immunophenotyping : In laser scanning cytometry, Cy7's ability to emit far-red fluorescence was harnessed to increase the number of measurable colors for leukocyte subtyping, demonstrating its utility in immunology and medical diagnostics (Gerstner et al., 2002).

  • Stability in M-phase Phosphorylation Studies : Cy7 played a role in a study on the stability of Fbw7α in M-phase, requiring phosphorylation by protein kinase C. This research contributes to our understanding of tumor suppressors in human cancers (Zitouni et al., 2017).

Safety and Hazards

Cy7 DiC18 is shipped under ambient temperature as a non-hazardous chemical . It should be stored in dry, dark conditions at -20°C for 1 year .

Future Directions

There is a need for continued advancement in bioresponsive fluorescence imaging which requires new classes of activatable fluorescent probes that emit near-infrared fluorescence with wavelengths above 740 nm .

Relevant Papers There are several papers that have been published on the topic of Cy7 DiC18 . These papers discuss various aspects of this compound, including its synthesis, properties, and applications.

Biochemical Analysis

Biochemical Properties

Cy7 DiC18 plays a significant role in biochemical reactions due to its ability to integrate into cell membranes. The two long 18-carbon chains of this compound insert into the lipid bilayer, resulting in specific and stable cell staining with minimal dye transfer between cells . This compound interacts with various biomolecules, including membrane proteins and lipids, facilitating multicolor imaging and flow cytometric analysis of live cells .

Cellular Effects

This compound influences various cellular processes by integrating into the cell membrane. This integration can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of this compound in the membrane can alter the fluidity and permeability of the lipid bilayer, impacting the function of membrane-bound proteins and receptors .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its integration into the lipid bilayer of cell membranes. This integration can influence the activity of membrane-bound enzymes and receptors, potentially leading to changes in gene expression and cellular metabolism. The near-infrared fluorescence of this compound also allows for the tracking and imaging of cellular processes in real-time .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable in the cell membrane for extended periods, allowing for long-term imaging and tracking of cellular processes .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound can effectively stain cells and tissues without causing significant toxicity. At high doses, this compound may exhibit toxic or adverse effects, including alterations in cell signaling pathways and gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with membrane lipids and proteins. The integration of this compound into the lipid bilayer can influence metabolic flux and metabolite levels, potentially impacting cellular metabolism and energy production .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its integration into the lipid bilayer. This compound interacts with various transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is primarily within the cell membrane. This localization is facilitated by the compound’s long 18-carbon chains, which allow it to integrate into the lipid bilayer. The presence of this compound in the membrane can influence its activity and function, including its interactions with membrane-bound proteins and receptors .

properties

IUPAC Name

2-[7-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-octadecylindole;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H101N2.HI/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38-46-54-64-58-50-44-42-48-56(58)62(3,4)60(64)52-40-36-35-37-41-53-61-63(5,6)57-49-43-45-51-59(57)65(61)55-47-39-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;/h35-37,40-45,48-53H,7-34,38-39,46-47,54-55H2,1-6H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIOTPLALDYAEH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H101IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1013.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: Why is Cy7 DiIC18 a suitable dye for labeling extracellular vesicles?

A: Cy7 DiIC18 is a lipophilic dye, meaning it has an affinity for and readily dissolves in lipids. [] Extracellular vesicles, including exosomes, are enclosed by a lipid bilayer membrane. [] This makes Cy7 DiIC18 an effective label as it can stably integrate into the EV membrane, enabling researchers to track these vesicles.

Q2: What are the advantages of using a fluorescent dye like Cy7 DiIC18 over genetic modification for labeling EVs?

A2: The research highlights that using a fluorescent dye like Cy7 DiIC18 offers several advantages over genetic modification for labeling EVs:

  • Simplicity: Dye labeling is technically less demanding than genetic modification, which requires transfection and expression of fluorescent proteins. []
  • Versatility: Dyes can be used to label EVs derived from various cell types, including those that are difficult to transfect. []
  • Preservation of cellular integrity: Dye labeling avoids potential alterations to the EV-producing cells that genetic modification might introduce. []

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